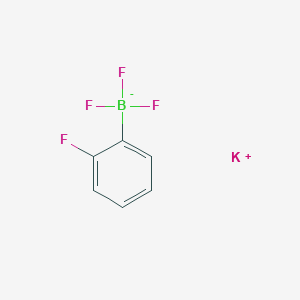![molecular formula C15H13BrO2 B7776981 Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7776981.png)
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Descripción general
Descripción
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of telmisartan, an angiotensin II receptor antagonist used to treat hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of 2’-methyl-[1,1’-biphenyl]-4-carboxylate. The process begins with the reaction of 2’-methyl-[1,1’-biphenyl]-4-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the methyl group .
Industrial Production Methods
On an industrial scale, the production of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive drugs like telmisartan.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of telmisartan, the compound contributes to the formation of the biphenyl structure, which is crucial for the drug’s ability to block angiotensin II receptors, thereby reducing blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate
- Methyl 2’-(chloromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 2’-(iodomethyl)-[1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its specific bromomethyl group, which allows for selective reactions and the formation of a wide range of derivatives. This specificity makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Propiedades
IUPAC Name |
methyl 4-[2-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOWWFUGRAZJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide](/img/structure/B7776924.png)
![5-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B7776906.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776911.png)
![6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B7776916.png)




![methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate](/img/structure/B7776933.png)





